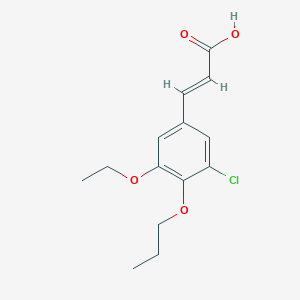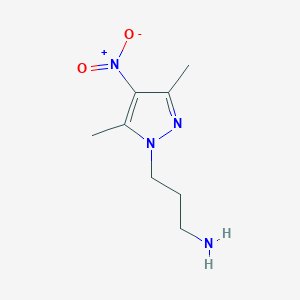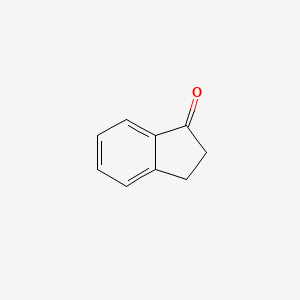
1-Indanone
Übersicht
Beschreibung
1-Indanone is an organic compound with the molecular formula C₉H₈O. It is one of two isomeric benzocyclopentanones, the other being 2-indanone. This compound is a colorless solid that serves as a substrate for the enzyme indanol dehydrogenase . This compound is notable for its versatile reactivity and its presence in various natural products and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
1-Indanone has a broad range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds.
Neurodegenerative Diseases: This compound derivatives are being explored for their potential in treating neurodegenerative diseases such as Alzheimer’s.
Agriculture: It is used as an effective insecticide, fungicide, and herbicide.
Pharmaceutical Intermediates: This compound serves as an intermediate in the synthesis of various pharmaceuticals.
Polymerization Catalysts: It is used as a ligand in olefinic polymerization catalysts.
Wirkmechanismus
Target of Action
1-Indanone is a prominent motif found in numerous natural products and pharmaceuticals . It has been widely used in medicine, agriculture, and natural product synthesis .
Mode of Action
It’s known that this compound and its derivatives interact with various biological targets to exert their effects . For instance, they have been used as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in Alzheimer’s disease treatment, cardiovascular drugs, and more .
Biochemical Pathways
This compound is involved in various biochemical pathways due to its versatile reactivity . It’s used in the synthesis of various carbocyclic and heterocyclic skeletons . The commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .
Pharmacokinetics
Its easy accessibility suggests that it might have favorable bioavailability .
Result of Action
The result of this compound’s action is largely dependent on its specific derivative and the biological target it interacts with. For instance, some derivatives of this compound have shown potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer activities . They have also been used in the treatment of neurodegenerative diseases .
Safety and Hazards
1-Indanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes . If inhaled, remove to fresh air . If ingested, rinse mouth with water and drink plenty of water afterwards .
Biochemische Analyse
Biochemical Properties
1-Indanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme indanol dehydrogenase, which catalyzes the oxidation of this compound to indanol . This interaction is crucial for the metabolic processing of this compound in biological systems. Additionally, this compound has been shown to inhibit the attachment of tumor cells to concanavalin A-coated surfaces, indicating its potential role in modulating cell adhesion processes .
Cellular Effects
This compound has been observed to influence various cellular processes. In a study on autosomal dominant polycystic kidney disease (ADPKD), this compound was found to retard cyst development by stabilizing tubulin and down-regulating anterograde transport of cilia . This compound also inhibited cystic cell proliferation by reducing abnormally prolonged cilia length in cystic epithelial cells. Furthermore, this compound significantly down-regulated ciliary coordinated Wnt/β-catenin and Hedgehog signaling pathways, highlighting its impact on cell signaling and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It promotes tubulin polymerization, which stabilizes microtubules and affects cellular transport processes . Additionally, this compound inhibits the expression of anterograde transport motor proteins KIF3A and IFT88, which are essential for ciliary function . These interactions lead to changes in gene expression and cellular signaling pathways, ultimately influencing cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions and retains its biological activity over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cystic cell proliferation and stabilization of tubulin, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In neonatal kidney-specific Pkd1 knockout mice, this compound significantly slowed down kidney enlargement and cyst expansion at therapeutic doses . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by the enzyme indanol dehydrogenase, which converts it to indanol . This metabolic conversion is essential for the clearance and detoxification of this compound in biological systems. Additionally, this compound’s interaction with various enzymes and cofactors can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biological effects . The transport and distribution of this compound are crucial for its therapeutic efficacy and bioavailability in biological systems.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with microtubules and other cellular components . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its biological activity and therapeutic potential .
Vorbereitungsmethoden
1-Indanone can be synthesized through several methods:
Oxidation of Indane or Indene: This method involves the oxidation of indane or indene to produce this compound.
Cyclization of Phenylpropionic Acid: Another method involves the cyclization of phenylpropionic acid.
Non-Conventional Techniques: Recent advancements have introduced non-conventional techniques such as microwaves, high-intensity ultrasound, and Q-tube™ reactors for the synthesis of 1-indanones. These methods are considered more efficient and environmentally friendly.
Analyse Chemischer Reaktionen
1-Indanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction of this compound can yield indanol or other reduced forms.
Substitution: Substitution reactions involving this compound often use alkyl or benzyl bromides as reagents.
Annulation Reactions: These reactions involve the formation of fused- and spirocyclic frameworks, which are significant in the synthesis of complex molecular structures.
Vergleich Mit ähnlichen Verbindungen
1-Indanone is compared with other similar compounds to highlight its uniqueness:
Eigenschaften
IUPAC Name |
2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXSIUBBGPHDDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058892 | |
| Record name | 1H-Inden-1-one, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline solid; [Alfa Aesar MSDS], Solid | |
| Record name | 1-Indanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19372 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Indanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83-33-0, 30286-23-8 | |
| Record name | 1-Indanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Indanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indenone, dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030286238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Indanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Inden-1-one, 2,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Inden-1-one, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-INDANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7021Y717I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



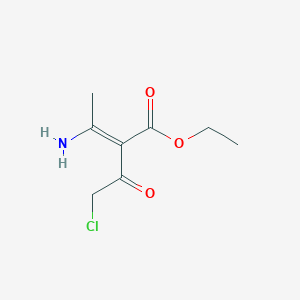

![4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B7761681.png)


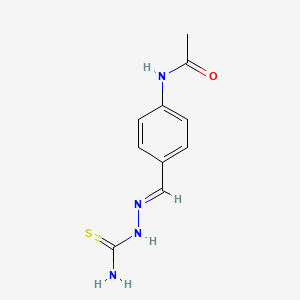
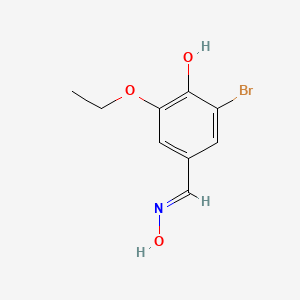


![Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B7761727.png)

